7-acetyl-6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
7-acetyl-6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 7-acetyl-6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and the various substituents. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfanyl group allows for oxidation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
7-acetyl-6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-acetyl-6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives and triazine-containing molecules. Compared to these compounds, 7-acetyl-6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H31BrN4O4S |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
1-[6-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C31H31BrN4O4S/c1-4-6-16-41-31-33-29-27(34-35-31)23-14-10-11-15-25(23)36(20(3)37)30(40-29)22-17-24(32)28(26(18-22)38-5-2)39-19-21-12-8-7-9-13-21/h7-15,17-18,30H,4-6,16,19H2,1-3H3 |
InChI Key |
BAMNVJYESLMGFL-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OCC)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OCC)C(=O)C)N=N1 |
Origin of Product |
United States |
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